(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Fluorinated Aromatic Intermediate: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated precursor reacts with the protected amino acid.
Coupling Reaction: The intermediate is then coupled with a propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid moiety to an alcohol.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitutions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances binding affinity and specificity, while the chiral center allows for enantioselective interactions. The compound may inhibit or activate biological pathways depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanoic acid: Contains a chlorine atom instead of a fluorine atom on the aromatic ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid: Lacks the trifluoromethyl group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid is unique due to the combination of its Boc protecting group, fluorinated aromatic ring, and chiral center. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and specificity in biological interactions.
Properties
IUPAC Name |
(2S)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)7-8-4-5-10(16)9(6-8)15(17,18)19/h4-6,11H,7H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBJMUWDFFJUTI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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